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For researchers, scientists, and drug development professionals navigating the complexities of

nano-fabrication, the choice of process gases is a critical determinant of success. Among the

noble gases, argon (Ar) and krypton (Kr) are frequently employed in various etching and

deposition techniques. This guide provides an objective comparison of their performance,

supported by experimental data, to inform the selection process for specific nano-fabrication

applications.

This analysis delves into the comparative performance of argon and krypton in key nano-

fabrication processes, including physical sputtering, ion beam milling, and reactive ion etching

(RIE). The fundamental physical differences between these two elements—namely atomic

mass and ionization energy—give rise to distinct behaviors that can be leveraged for different

outcomes in terms of etch rate, selectivity, surface finish, and cost.

Core Physical and Chemical Properties
A foundational understanding of the atomic properties of argon and krypton is essential to

interpreting their behavior in plasma and ion beam processes. Krypton, with its higher atomic

mass and larger atomic radius, generally leads to more efficient momentum transfer in physical

sputtering processes. However, argon's lower ionization energy can influence plasma density

and ion flux in plasma-based etching.
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Property Argon (Ar) Krypton (Kr)

Atomic Number 18 36

Atomic Mass (amu) 39.95 83.80

First Ionization Energy (eV) 15.76 14.00

Relative Cost Lower Higher

Performance in Physical Sputtering and Ion Beam
Milling
In processes dominated by physical material removal, such as sputtering and ion beam milling,

the mass of the bombarding ion is a key factor. The higher mass of krypton ions results in a

greater sputtering yield—the number of target atoms ejected per incident ion—compared to

argon ions of the same energy.

This trend is evident in the sputtering of silicon, a cornerstone material in semiconductor

fabrication. Experimental data demonstrates that krypton consistently exhibits a higher

sputtering yield than argon across a range of ion energies.[1][2] This higher yield can translate

to faster material removal rates, which is often desirable for bulk etching or deposition

processes.

A figure of merit (FOM) for fabrication speed, which considers both the ion emission current

and the sputtering yield, has been shown to be highest for argon in Gas Field Ionization Source

(GFIS) milling of silicon, despite krypton's higher sputtering yield. This suggests that the

achievable ion current for a given source technology also plays a crucial role in the overall

processing speed.[3]

Table 1: Sputtering Yield of Silicon (atoms/ion) at Normal Incidence
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Ion Energy (keV) Argon (Ar) Krypton (Kr)

0.2 ~0.18 ~0.15

0.5 ~0.5 ~0.5

1 ~1.0 ~1.2

2 ~1.5 ~2.0

5 ~2.2 ~3.5

10 ~2.5 ~4.5

20 ~2.5 ~5.0

Data compiled from various

experimental sources.[1][2]

Experimental Protocol: Sputtering Yield Measurement of
Silicon
The following provides a generalized methodology for determining the sputtering yield of silicon

with argon and krypton ions:

Sample Preparation: A single-crystal silicon wafer is cleaned and placed in an ultra-high

vacuum (UHV) chamber with a base pressure of less than 10⁻⁷ Pa.[1]

Ion Beam Generation: An ion source generates a mass-selected beam of either Ar⁺ or Kr⁺

ions with a narrow energy spread.[1]

Ion Bombardment: The ion beam is directed at normal incidence to the silicon target. The

total ion dose is measured by integrating the ion current over the exposure time, ensuring a

high fluence (e.g., >10¹⁸ ions/cm²) to reach a steady-state sputtering condition.[1]

Crater Measurement: After sputtering, the volume of the eroded crater on the silicon surface

is measured using a micromechanical stylus profilometer.[1]

Sputtering Yield Calculation: The sputtering yield (Y) is calculated using the formula: Y =

(N_A * ρ * V) / (M * D) where N_A is Avogadro's number, ρ is the density of silicon, V is the
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measured crater volume, M is the molar mass of silicon, and D is the total number of incident

ions (ion dose).

Performance in Reactive Ion Etching (RIE)
In reactive ion etching, both physical bombardment and chemical reactions contribute to

material removal. Noble gases like argon and krypton are often used as diluents for reactive

gases (e.g., fluorocarbons) to control plasma properties and influence etch characteristics.

While argon is the most commonly used diluent due to its low cost and well-characterized

behavior, studies have shown that substituting it with krypton can lead to significant changes in

plasma chemistry and etch results.[4]

In the etching of silicon dioxide (SiO₂) using fluorocarbon plasmas, the choice of noble gas

diluent affects the densities of ions and radicals in the plasma. For instance, in a

C₄F₈/CH₂F₂/O₂ plasma, the use of krypton or xenon as a diluent can make the plasma more

sensitive to changes in the fluorocarbon precursor flow rate compared to argon.[4] This can

influence the etch profile, with different noble gases leading to variations in microtrenching and

pattern width.[4]

A molecular dynamics simulation of silicon nitride (SiN) plasma-enhanced atomic layer etching

(PE-ALE) indicated that Ar⁺ ions etched the SiN surface more efficiently than Kr⁺ or Xe⁺ ions

under the same conditions.[5] This highlights that in chemically reactive environments, the

heavier ion does not always lead to a higher etch rate, as the inert gas can play a complex role

in the surface reactions.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.mdpi.com/2079-4991/12/21/3828
https://www.mdpi.com/2079-4991/12/21/3828
https://www.mdpi.com/2079-4991/12/21/3828
https://www.researchgate.net/publication/276837817_Silicon_nitride_etching_performance_of_CH_2_F_2_plasma_diluted_with_argon_or_krypton
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14261476?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Gas Input

Plasma Chamber

Etching Process

Reactive Gas (e.g., CF4)

Apply RF Power

Diluent Gas (Ar or Kr)

Plasma Generation
(Ions and Radicals) Physical Bombardment Chemical Reaction

Substrate on Electrode

Volatile Byproducts

Vacuum Pumping

Click to download full resolution via product page

Experimental Protocol: Comparative RIE of Silicon
Dioxide
The following outlines a general methodology for comparing the effects of argon and krypton as

diluent gases in the RIE of SiO₂:

Substrate Preparation: A silicon wafer with a thermally grown or deposited SiO₂ layer of

known thickness is prepared. A patterned mask (e.g., photoresist or a hard mask) is applied

using standard lithography techniques.

Etching System: A capacitively coupled plasma (CCP) or inductively coupled plasma (ICP)

RIE system is used.

Process Parameters:
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Reactive Gases: A fixed flow rate of a fluorocarbon gas mixture (e.g., C₄F₈ and CH₂F₂)

and O₂ is maintained.[4]

Diluent Gas: The process is run with either argon or krypton at a specified flow rate.[4]

RF Power: A constant RF power is applied to the electrode.[4]

Pressure: The chamber pressure is maintained at a constant value.[4]

Temperature: The substrate electrode is maintained at a constant temperature.

Etching: The etching process is carried out for a fixed duration.

Post-Etch Analysis:

Etch Rate: The etch depth is measured using a profilometer or scanning electron

microscope (SEM), and the etch rate is calculated.

Selectivity: The etch rate of the mask material and any underlying layers is also measured

to determine the etch selectivity.

Profile and Surface Roughness: The cross-sectional profile of the etched features,

including sidewall angle and the presence of any microtrenching or bowing, is examined

using SEM. The surface roughness of the etched and unetched areas is characterized

using atomic force microscopy (AFM).

Surface Roughness and Feature Control
The choice of inert gas can also impact the resulting surface morphology of the etched

material. In sputtering processes, uneven sputtering of different crystal orientations can lead to

an increase in surface roughness. For instance, argon ion sputtering of titanium has been

shown to increase surface roughness.[6] While direct comparative studies on surface

roughness between argon and krypton in nano-fabrication are limited, the different ion masses

and sputtering yields suggest that the choice of gas can influence the final surface finish.

In ion beam etching, there are advantages to using krypton over argon, as it can alter the

etching profile and, in some cases, minimize faceting effects.[7] Control over the etch profile is

crucial for creating high-aspect-ratio structures and maintaining critical dimensions (CD) in
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nano-scale devices. The directionality of the etching process, which determines whether it is

isotropic (etching equally in all directions) or anisotropic (etching preferentially in one direction),

is influenced by the physical and chemical components of the plasma.[8][9] The heavier

krypton ions can enhance the physical component of the etch, potentially leading to more

anisotropic profiles.
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Cost-Performance Analysis
A significant factor in the choice between argon and krypton is cost. Argon is the third most

abundant gas in Earth's atmosphere and is therefore significantly less expensive than krypton,

which is present in trace amounts.[10] For many applications, the performance benefits of

krypton may not justify its higher price.

The decision often comes down to a cost-benefit analysis for the specific application. For high-

volume production where throughput is critical and the material being processed benefits

significantly from the higher sputtering yield of krypton, the additional cost may be warranted. In
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research and development or for less demanding processes, the cost-effectiveness of argon

often makes it the preferred choice.[7]

Conclusion
Both argon and krypton are valuable tools in the nano-fabrication toolbox, each with its own set

of advantages and disadvantages.

Argon is a cost-effective, versatile, and well-understood process gas suitable for a wide

range of applications. Its lower sputtering yield compared to krypton can be advantageous

for processes requiring more delicate material removal.

Krypton, with its higher atomic mass, offers a higher sputtering yield, which can lead to faster

etch and deposition rates in physically dominated processes. It may also provide benefits in

terms of etch profile control. However, its significantly higher cost is a major consideration.

The optimal choice between argon and krypton depends on the specific requirements of the

nano-fabrication process, including the material being processed, the desired etch

characteristics, and budgetary constraints. For applications where maximizing physical

sputtering is the primary goal, krypton can be a superior choice, provided the cost is justifiable.

For general-purpose etching and in many reactive ion etching processes, argon remains the

industry standard due to its favorable balance of performance and cost. Careful consideration

of the trade-offs outlined in this guide will enable researchers and engineers to make an

informed decision to achieve their desired nano-fabrication outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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